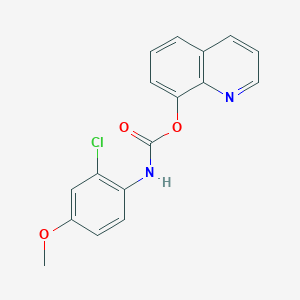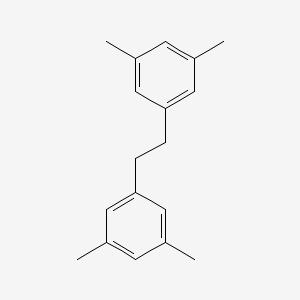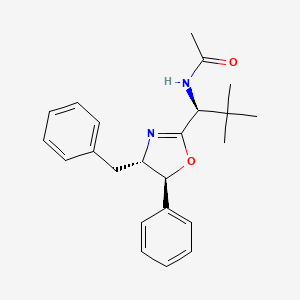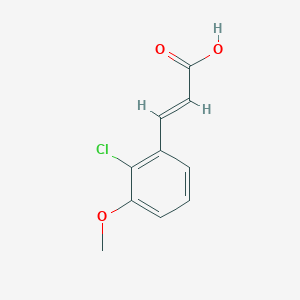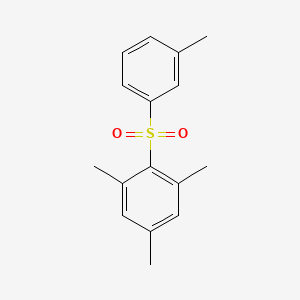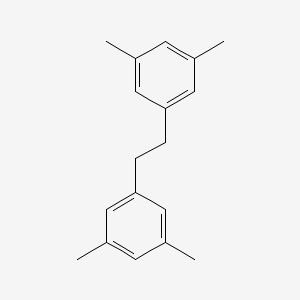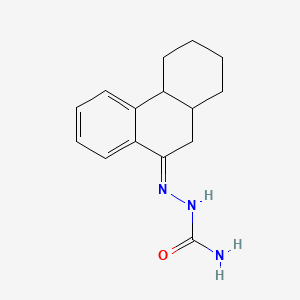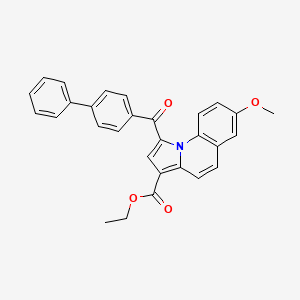
Ethyl 1-((1,1'-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-((1,1’-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate is a complex organic compound with a unique structure that combines a biphenyl group, a quinoline moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((1,1’-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Construction of the Quinoline Moiety: The quinoline ring can be synthesized via a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((1,1’-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 1-((1,1’-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or DNA.
Mechanism of Action
The mechanism of action of Ethyl 1-((1,1’-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The biphenyl and quinoline moieties can interact with hydrophobic pockets in proteins, while the ester group can participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Ethyl 1-((1,1’-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate can be compared with other compounds that have similar structural features:
Ethyl 1-((1,1’-biphenyl)-4-ylcarbonyl)-7-hydroxypyrrolo(1,2-A)quinoline-3-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
Methyl 1-((1,1’-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate: This compound has a methyl ester instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.
The uniqueness of Ethyl 1-((1,1’-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate lies in its combination of structural features, which can be tailored to achieve specific properties for various applications.
Properties
CAS No. |
853317-54-1 |
|---|---|
Molecular Formula |
C29H23NO4 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 7-methoxy-1-(4-phenylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C29H23NO4/c1-3-34-29(32)24-18-27(30-25-16-14-23(33-2)17-22(25)13-15-26(24)30)28(31)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-18H,3H2,1-2H3 |
InChI Key |
MUIRUUNEWUHAFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)


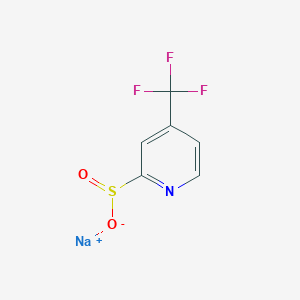
![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)
